molecular formula C16H16N2 B385042 1-(2,5-dimethylbenzyl)-1H-benzimidazole CAS No. 46897-66-9

1-(2,5-dimethylbenzyl)-1H-benzimidazole

Cat. No.: B385042
CAS No.: 46897-66-9
M. Wt: 236.31g/mol
InChI Key: KAUYGLBHEVVUBY-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylbenzyl)-1H-benzimidazole is a heterocyclic aromatic organic compound. It belongs to the benzimidazole class, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science. The compound features a benzimidazole core substituted with a 2,5-dimethylbenzyl group, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-dimethylbenzyl)-1H-benzimidazole typically involves the condensation of o-phenylenediamine with 2,5-dimethylbenzyl chloride under acidic conditions. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, which facilitates the formation of the benzimidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Dimethylbenzyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of benzimidazole derivatives with different functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can modify the benzimidazole ring or the substituent groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Electrophiles or nucleophiles in the presence of catalysts such as Lewis acids or bases.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while reduction can produce amine or alkyl derivatives.

Scientific Research Applications

1-(2,5-Dimethylbenzyl)-1H-benzimidazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it a potential candidate for the development of new therapeutic agents.

    Medicine: It has been investigated for its potential use in the treatment of various diseases, including cancer, due to its ability to interact with biological targets such as enzymes and receptors.

    Industry: The compound is used in the production of dyes, pigments, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethylbenzyl)-1H-benzimidazole involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

    Benzimidazole: The parent compound, which lacks the 2,5-dimethylbenzyl substituent.

    2-Methylbenzimidazole: A derivative with a single methyl group on the benzimidazole ring.

    5,6-Dimethylbenzimidazole: A derivative with two methyl groups on the benzimidazole ring.

Uniqueness: 1-(2,5-Dimethylbenzyl)-1H-benzimidazole is unique due to the presence of the 2,5-dimethylbenzyl group, which enhances its lipophilicity and may improve its ability to cross biological membranes. This structural feature can also influence the compound’s binding affinity to molecular targets and its overall biological activity.

Properties

IUPAC Name

1-[(2,5-dimethylphenyl)methyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2/c1-12-7-8-13(2)14(9-12)10-18-11-17-15-5-3-4-6-16(15)18/h3-9,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUYGLBHEVVUBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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